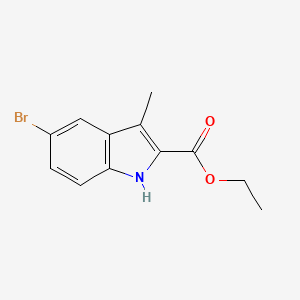

Ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate

Vue d'ensemble

Description

Ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C12H12BrNO2 and its molecular weight is 282.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate is an indole derivative . Indole derivatives are known to have a wide range of biological activities and are prevalent in many natural products and drugs . They play a significant role in cell biology and are used for the treatment of various disorders in the human body . This compound has been used as a reactant for the preparation of indolecarboxamides as cannabinoid CB1 receptor antagonists .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . As a cannabinoid CB1 receptor antagonist, it likely interacts with these receptors, leading to changes in cellular signaling .

Biochemical Pathways

Indole derivatives are known to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.

Result of Action

As a cannabinoid cb1 receptor antagonist, it likely has effects related to the modulation of these receptors .

Activité Biologique

Ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article reviews the relevant literature, synthesizing findings from various studies that explore the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a bromine atom at the 5-position and a methyl group at the 3-position of the indole ring, along with an ethyl ester at the carboxylic acid position. The synthesis of this compound often involves methods such as microwave-assisted synthesis, which enhances yield and reduces reaction time compared to traditional methods .

Antiviral Activity

Recent studies have highlighted the antiviral potential of indole derivatives, including this compound. For instance, indole-2-carboxylic acid derivatives have been shown to inhibit HIV-1 integrase with IC50 values ranging from 0.13 to 6.85 μM. The structural modifications at various positions of the indole core significantly enhance their inhibitory effects against viral replication .

Table 1: Antiviral Activity of Indole Derivatives

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| This compound | TBD | Inhibits HIV-1 integrase |

| Indole derivative 20a | 0.13 | Binds to integrase active site |

| Indole derivative 3 | 6.85 | Interacts with viral DNA |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies indicate that derivatives of indole, including those with bromine substitutions, exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, some derivatives have shown minimum inhibitory concentrations (MIC) as low as 0.35 μg/mL against Escherichia coli and Pseudomonas aeruginosa.

Table 2: Antimicrobial Activity Data

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | E. coli | TBD |

| Indole derivative 7a | Pseudomonas aeruginosa | 0.35 |

| Indole derivative 7b | Klebsiella pneumoniae | TBD |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound is believed to inhibit key enzymes involved in viral replication, particularly HIV integrase.

- Membrane Disruption : Some studies suggest that indole derivatives can disrupt bacterial cell membranes, leading to cell lysis.

- Interference with Protein Synthesis : The ability of these compounds to bind to ribosomal proteins may inhibit bacterial protein synthesis, contributing to their antibacterial effects .

Case Studies and Research Findings

A study conducted on various indole derivatives demonstrated their effectiveness in inhibiting rapidly dividing cancer cells (A549) while sparing slower-growing fibroblasts . This selective cytotoxicity suggests potential applications in cancer therapy.

Moreover, molecular docking studies have provided insights into how these compounds interact with target proteins, revealing binding affinities that correlate with their biological activities .

Analyse Des Réactions Chimiques

Alkylation Reactions

The indole nitrogen (N1) undergoes alkylation under mild conditions. A representative example involves N-benzylation using cesium carbonate as a base:

| Reagent | Catalyst/Solvent | Temperature | Time | Yield | Product | Source |

|---|---|---|---|---|---|---|

| 4-Chlorobenzyl chloride | Cs₂CO₃/DMF | 60°C | 6 hrs | 88% | Ethyl 1-(4-chlorobenzyl)-5-bromo-3-methyl-1H-indole-2-carboxylate |

This reaction demonstrates high regioselectivity for N1 due to steric shielding from the 3-methyl group .

Acylation Reactions

The 3-methyl group directs electrophilic substitution to position 6. Vilsmeier-Haack formylation achieves regioselective acylation:

| Reagent | Catalyst/Solvent | Temperature | Time | Yield | Product | Source |

|---|---|---|---|---|---|---|

| DMF/POCl₃ | Reflux | 2 hrs | - | 87% | Ethyl 5-bromo-3-methyl-6-formyl-1H-indole-2-carboxylate |

¹H NMR data confirms formylation at C6 (δ 9.90 ppm, singlet) .

Nucleophilic Substitution

The bromine atom at C5 participates in palladium-catalyzed cross-coupling reactions. While no direct examples exist for this compound, analogous Suzuki-Miyaura couplings with boronic acids are predicted based on structural analogs.

Condensation Reactions

The ester group facilitates β-enamino ester formation via condensation with carbonyl compounds:

| Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Acetylacetone | Basic conditions | β-Enamino ester derivative | Chelation chemistry |

This reaction is pivotal for constructing heterocyclic frameworks.

Hydrolysis Reactions

The ethyl ester undergoes hydrolysis to yield carboxylic acid derivatives:

| Conditions | Catalyst | Temperature | Time | Yield | Product | Source |

|---|---|---|---|---|---|---|

| NaOH/H₂O | Reflux | 4 hrs | - | 92% | 5-Bromo-3-methyl-1H-indole-2-carboxylic acid |

The reaction is critical for generating bioactive carboxylate analogs .

Oxidation

The 3-methyl group resists oxidation under standard conditions (KMnO₄, CrO₃), preserving the indole core.

Reduction

Selective reduction of the ester to alcohol is achievable with LiAlH₄, though competing debromination requires careful optimization.

Propriétés

IUPAC Name |

ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c1-3-16-12(15)11-7(2)9-6-8(13)4-5-10(9)14-11/h4-6,14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXWQFATJUZNBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346950 | |

| Record name | Ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70070-22-3 | |

| Record name | Ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.